(2R,3R)-butanediol (CAS 6982-25-8), also known as D-(-)-2,3-butanediol, is an optically active vicinal diol utilized as a chiral pool starting material and a stereoregular polymer precursor [1]. Unlike standard bulk diols or generic 2,3-butanediol mixtures, this specific enantiomer features a C2-symmetric spatial arrangement that transfers chirality to downstream catalysts and dictates the thermal and crystalline properties of advanced polyesters [2]. Because chemical synthesis inherently produces a mixture of isomers, pure (2R,3R)-butanediol is typically procured from specialized microbial fermentation processes[3]. Its primary procurement value lies in its ability to enable asymmetric synthesis and maintain semi-crystalline polymer structures where cheaper, optically inactive alternatives fail.
Substituting (2R,3R)-butanediol with cheaper meso-2,3-butanediol or racemic mixtures alters the chemical and physical outcome of the manufactured product. In asymmetric synthesis, the meso-form is optically inactive and cannot induce enantioselectivity, while racemic mixtures require inefficient chiral resolution steps to isolate the active enantiomer [1]. In polymer applications, incorporating the meso-form disrupts chain packing, yielding amorphous resins, whereas the (2R,3R)-enantiomer preserves semi-crystalline structures and elevates melting points [2]. Furthermore, physical handling differs significantly: meso-2,3-butanediol is a solid at standard room temperature (melting point 34.4 °C), whereas (2R,3R)-butanediol is a liquid (melting point ~19 °C), which directly impacts pumping, dosing, and formulation workflows [3].
In the synthesis of chiral auxiliaries and C2-symmetric ligands (such as precursors for DIOP or Chiraphos), the stereochemical purity of the starting diol dictates catalyst efficacy. Utilizing pure (2R,3R)-butanediol enables the formation of chiral acetals that yield highly enantioselective catalysts, achieving >90% enantiomeric excess (ee) in downstream asymmetric reactions [1]. In contrast, utilizing meso-2,3-butanediol results in an optically inactive, achiral product that provides 0% enantiomeric excess.
| Evidence Dimension | Downstream Enantiomeric Excess (ee) |
| Target Compound Data | >90% ee (enables stereochemical induction) |
| Comparator Or Baseline | meso-2,3-butanediol (0% ee, optically inactive) |
| Quantified Difference | >90% absolute difference in enantioselectivity |
| Conditions | Synthesis of C2-symmetric chiral acetals/ligands for metal-catalyzed asymmetric reactions |
Buyers synthesizing chiral catalysts must procure the pure (2R,3R) enantiomer to ensure operational asymmetric induction, as meso forms cause complete catalytic failure.
The incorporation of (2R,3R)-butanediol into long-chain aliphatic polyesters alters their thermal profiles compared to standard diols or meso-forms. Polyesters synthesized from (2R,3R)-butanediol and long-chain dicarboxylates (e.g., C48) exhibit melting points up to 103 °C and maintain a highly ordered, orthorhombic polyethylene-like crystal structure [1]. Substituting with meso-2,3-butanediol yields amorphous resins with disrupted crystallinity, while baseline ethylene glycol polyesters exhibit lower melting points (e.g., 78 °C for corresponding chain lengths)[1].
| Evidence Dimension | Polymer Melting Point (Tm) and Structure |
| Target Compound Data | Tm up to 103 °C (semi-crystalline) |
| Comparator Or Baseline | Ethylene glycol (Tm 78 °C) / meso-2,3-butanediol (amorphous) |
| Quantified Difference | +25 °C increase in Tm vs. ethylene glycol; preservation of crystallinity vs. meso-form |
| Conditions | Polycondensation with long-chain aliphatic dicarboxylates |
Material scientists must select the (2R,3R) isomer to engineer high-melting, semi-crystalline bio-based plastics, avoiding the amorphous degradation caused by the meso isomer.
The stereochemistry of 2,3-butanediol isomers dictates their macroscopic physical states, which impacts industrial handling. (2R,3R)-butanediol possesses a melting point of approximately 19 °C, allowing it to be handled as a liquid in standard ambient laboratory or manufacturing environments [1]. In contrast, meso-2,3-butanediol has a melting point of 34.4 °C, meaning it remains a solid at room temperature and requires heated lines or melting tanks for liquid dosing[1].
| Evidence Dimension | Melting Point (Physical State) |
| Target Compound Data | ~19 °C (Liquid at 20-25 °C) |
| Comparator Or Baseline | meso-2,3-butanediol (34.4 °C, Solid at 20-25 °C) |
| Quantified Difference | 15.4 °C reduction in melting point |
| Conditions | Standard ambient pressure (1 atm) |
Procurement teams designing continuous flow or liquid-dosing manufacturing processes must account for the heating infrastructure required if substituting the (2R,3R) liquid form with the solid meso form.
Chemical synthesis of 2,3-butanediol yields an inseparable racemic and meso mixture, necessitating biological procurement routes for chiral purity. Engineered microbial strains, such as Bacillus licheniformis with a deleted budC gene (meso-2,3-butanediol dehydrogenase knockout), produce the pure D-enantiomer ((2R,3R)-butanediol) at titers of 30.76 g/L with zero detectable meso-BDH activity [1]. This biomanufacturing route ensures the optical purity required for fine chemical applications, which cannot be achieved through generic petrochemical sourcing.
| Evidence Dimension | Isomeric Purity in Production |
| Target Compound Data | 100% (2R,3R)-butanediol (via engineered fermentation) |
| Comparator Or Baseline | Chemical synthesis (mixed racemic/meso forms) |
| Quantified Difference | Complete elimination of meso-isomer contamination |
| Conditions | Fermentation using Bacillus licheniformis WX-02 ΔbudC |
Buyers requiring chiral precursors must source bio-based (2R,3R)-butanediol from specialized fermentation suppliers, as standard chemical catalogs will provide unusable isomeric mixtures.
Required for producing chiral acetals, phosphine ligands (such as DIOP and Chiraphos), and auxiliaries used in asymmetric hydrogenation and Diels-Alder reactions, where the (2R,3R) configuration is mandatory to achieve high enantiomeric excess [1].
Selected by polymer chemists designing semi-crystalline, high-melting-point aliphatic polyesters, where substituting with the meso-form would disrupt chain packing and yield amorphous materials [2].
Procured for industrial formulations requiring a vicinal diol that remains liquid at room temperature (~19 °C melting point), avoiding the heated piping and melting tanks required for the solid meso-isomer [3].